1-(furan-2-carbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the acylation of furan-2-carboxylic acid with a suitable amine derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide: Lacks the methoxy group on the phenyl ring.
1-(furan-2-carbonyl)-N-[2-(4-hydroxyphenyl)phenyl]pyrrolidine-2-carboxamide: Contains a hydroxy group instead of a methoxy group.
1-(furan-2-carbonyl)-N-[2-(4-chlorophenyl)phenyl]pyrrolidine-2-carboxamide: Contains a chloro group instead of a methoxy group.
Uniqueness
1-(furan-2-carbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-17-12-10-16(11-13-17)18-6-2-3-7-19(18)24-22(26)20-8-4-14-25(20)23(27)21-9-5-15-29-21/h2-3,5-7,9-13,15,20H,4,8,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCFBBJWRUVWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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